
1-((6-氯吡啶-3-基)磺酰基)哌嗪
描述
科学研究应用
抗癌应用
1-((6-氯吡啶-3-基)磺酰基)哌嗪衍生物的一个重要研究领域涉及它们作为抗癌剂的潜力。Turov (2020) 的一项研究探讨了多官能取代的 1,3-噻唑的抗癌活性,包括具有哌嗪取代基的那些,证明了对各种癌细胞系(如肺癌、肾癌和乳腺癌)以及白血病和黑色素瘤的有效性 (Turov,2020)。类似地,Mallesha 等人。(2012) 合成了 2-甲基-3-(2-哌嗪-1-基-乙基)-吡啶并[1,2-a]嘧啶-4-酮衍生物并评估了它们对人癌细胞系的抗增殖作用,确定了潜在的抗癌剂 (Mallesha 等人,2012)。
Xa 因子抑制
Haginoya 等人。(2004) 的研究已确定 1-(6-氯吡啶-3-基)磺酰基哌嗪衍生物为有效的 Xa 因子抑制剂。当对大鼠口服时,这些化合物表现出有效的抑制活性,表明在凝血障碍中具有潜在的治疗应用 (Haginoya 等人,2004)。
抗菌活性
含有 1-((6-氯吡啶-3-基)磺酰基)哌嗪的化合物也显示出显着的抗菌性能。Khan 等人。(2019) 合成了抗菌、抗真菌和驱虫活性的衍生物,证明了它们在抑制各种病原体方面的功效 (Khan 等人,2019)。Patel 和 Agravat (2009) 还探索了具有相当抗菌活性的新吡啶衍生物 (Patel & Agravat,2009)。
拮抗剂和放射性配体
Borrmann 等人。(2009) 开发了 1-烷基-8-(哌嗪-1-磺酰基)苯基黄嘌呤作为腺苷 A2B 受体拮抗剂,具有亚纳摩尔亲和力和高选择性。这项研究突出了这些化合物在开发选择性药理学工具中的潜力 (Borrmann 等人,2009)。
未来方向
Piperazine derivatives, such as “1-((6-Chloropyridin-3-yl)sulfonyl)piperazine”, have potential for further development due to their wide range of biological and pharmaceutical activity . Future research could focus on exploring the synthesis methods, chemical reactions, and potential applications of this compound.
生化分析
Biochemical Properties
1-((6-Chloropyridin-3-yl)sulfonyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine and these biomolecules are primarily based on binding affinities and structural compatibility, which can lead to either inhibition or activation of the target molecules .
Cellular Effects
The effects of 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to impact the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine can interfere with cellular signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation. For instance, it can bind to the active sites of enzymes, blocking their catalytic activity and thereby inhibiting metabolic reactions . Additionally, 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation in experimental settings .
Dosage Effects in Animal Models
The effects of 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine in animal models are dose-dependent. Different dosages of this compound can lead to varying outcomes, including threshold effects and potential toxic or adverse effects at high doses. For instance, low doses of 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine may result in beneficial effects on metabolic pathways, while high doses can cause toxicity and adverse reactions . It is crucial to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing side effects .
Metabolic Pathways
1-((6-Chloropyridin-3-yl)sulfonyl)piperazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . For example, it has been shown to inhibit enzymes involved in the glycolytic pathway, resulting in altered glucose metabolism . Understanding the metabolic pathways influenced by 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine is essential for elucidating its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within the cell . Additionally, the localization and accumulation of 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine in different cellular compartments can influence its activity and function . Understanding the transport and distribution mechanisms of this compound is important for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .
属性
IUPAC Name |
1-(6-chloropyridin-3-yl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2S/c10-9-2-1-8(7-12-9)16(14,15)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSNTCRCAWQQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1407122.png)
![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride](/img/structure/B1407124.png)
![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407125.png)
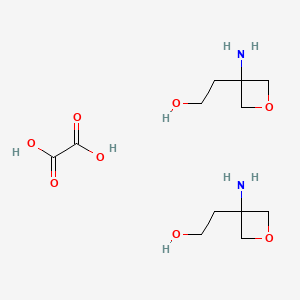
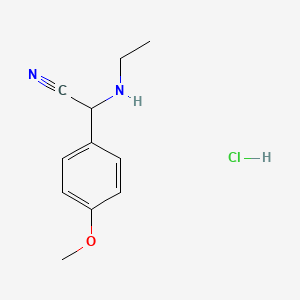
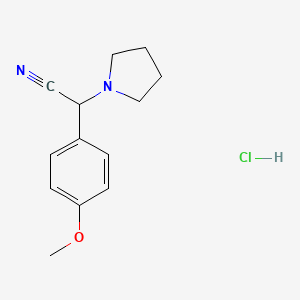
![Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1407132.png)
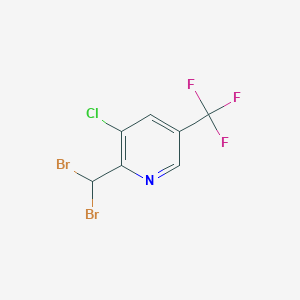
![[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea](/img/structure/B1407134.png)
![4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1407135.png)
![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1407136.png)
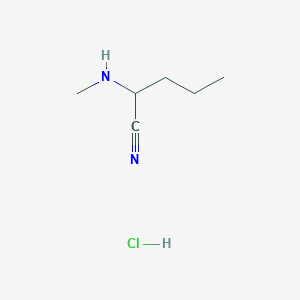
![4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B1407144.png)
![4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1407145.png)
